1,9-Diazaspiro[5.5]undecan-2-one hydrochloride
Übersicht
Beschreibung
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride is a chemical compound with the CAS Number: 1171417-47-2 . It has a molecular weight of 204.7 and its IUPAC name is 1,9-diazaspiro[5.5]undecan-2-one hydrochloride . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride has been discussed in various scientific papers . The compound is a dipiperidine spirofused at position 2 of one piperidine ring and at position 4 of the other . The synthesis strategy for each type of arene fusion is unique and the substitution options at position 9 and/or 1 are specific for each compound .Molecular Structure Analysis
The InChI code for 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride is 1S/C9H16N2O.ClH/c12-8-2-1-3-9(11-8)4-6-10-7-5-9;/h10H,1-7H2,(H,11,12);1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride is a solid at room temperature . and is stored at room temperature . The compound’s molecular weight is 204.7 .Wissenschaftliche Forschungsanwendungen
Biological Activity and Synthesis
1,9-Diazaspiro[5.5]undecanes, including those fused with arenes or heteroarenes and containing a carbonyl group at position 2, demonstrate potential in treating obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Properties
The compound 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one was found to be a potent antihypertensive agent in spontaneously hypertensive rats. Variations in alkyl groups on the spirolactam ring influenced its activity (Clark et al., 1983).
CCR8 Antagonists for Respiratory Diseases
Compounds derived from 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane are CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Chronic Kidney Diseases Treatment
1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, particularly Compound 19, showed excellent inhibitory activity against soluble epoxide hydrolase and effectively treated chronic kidney diseases in a rat model (Kato et al., 2014).
Drug Discovery and Synthesis
New spiro scaffolds for drug discovery, including the synthesis of the 1,9-diazaspiro[5.5]undecane ring system, have been developed. These scaffolds are useful for lead generation in drug discovery (Jenkins et al., 2009).
CCR5 Antagonists
3,9-Diazaspiro[5.5]undecane derivatives were discovered as CCR5 antagonists with potential antiviral activities and pharmacokinetic profiles, indicating their use in antiviral therapies (Yang et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
Zukünftige Richtungen
The future directions for 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride could involve further exploration of its biological activity. For instance, newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have shown inhibitory activity against DENV2 . This suggests potential for the development of therapeutics for dengue virus and possibly other diseases.
Eigenschaften
IUPAC Name |
1,9-diazaspiro[5.5]undecan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-8-2-1-3-9(11-8)4-6-10-7-5-9;/h10H,1-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCHOSJMQQZACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.